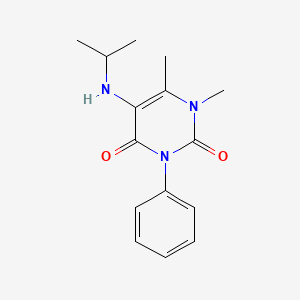
2,2,6,6-Tetramethylhept-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylhept-4-yn-3-ol is a chemical compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol). This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-ol typically involves the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent. One common method is the hydration of the alkyne using a catalyst such as mercury(II) sulfate in the presence of sulfuric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-one.
Reduction: Formation of 2,2,6,6-Tetramethylhept-4-en-3-ol or 2,2,6,6-Tetramethylheptane-3-ol.
Substitution: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-chloride.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylhept-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-ol: Similar structure but with a double bond instead of a triple bond.
2,2,6,6-Tetramethylheptane-3-ol: Similar structure but with a single bond instead of a triple bond.
2,2,6,6-Tetramethylhept-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,2,6,6-Tetramethylhept-4-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
30338-48-8 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h9,12H,1-6H3 |
Clave InChI |
TVXZJSZTLFMIMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






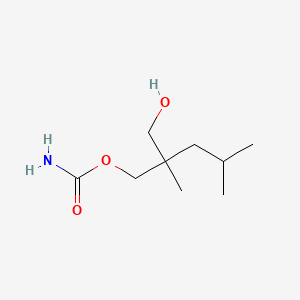
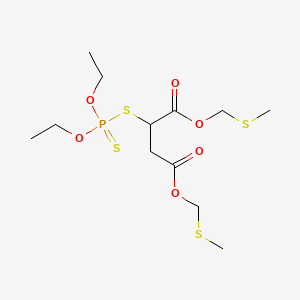
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

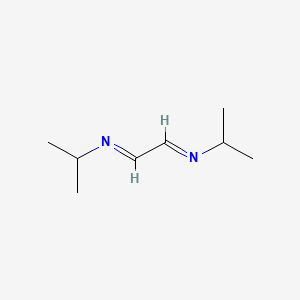

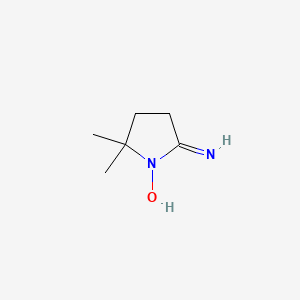
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
